molecular formula C22H38N4O8 B1392861 tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid CAS No. 1041026-71-4

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

Cat. No.: B1392861
CAS No.: 1041026-71-4
M. Wt: 486.6 g/mol
InChI Key: PYRAMVPOMDHTNX-UHFFFAOYSA-N
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Description

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is a chemical compound with the molecular formula C22H38N4O8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid typically involves the reaction of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with oxalic acid. The reaction is carried out under inert atmosphere conditions, usually at low temperatures (2-8°C) to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to maintain the required temperature and inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is unique due to its spiro structure and the presence of the oxalate group, which can influence its chemical reactivity and biological activity. The oxalate group may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Biological Activity

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid is a compound characterized by its spirocyclic structure, which includes two nitrogen atoms (diaza) in its framework. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. CDKs play a crucial role in cell cycle regulation, and their dysregulation is often implicated in cancer.

  • Molecular Formula : C_{12}H_{20}N_{2}O_{6}
  • CAS Number : 1227382-01-5
  • Appearance : White to light yellow solid
  • Molecular Weight : 288.30 g/mol

Synthesis

The synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid typically involves the following steps:

  • Dissolve 6-toluenesulfonyl-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester in methanol.
  • React the solution with magnesium chips to yield the oxalate form.

This method has been noted for producing high-purity products efficiently .

Preliminary studies have indicated that tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid exhibits significant biological activity as a potential CDK inhibitor. It is believed to modulate CDK pathways, thereby influencing cell proliferation and apoptosis—key processes in cancer progression. The compound's ability to bind effectively to CDK enzymes suggests it may inhibit their activity, which could lead to therapeutic applications in oncology .

Case Studies and Research Findings

  • Inhibition of CDK Activity :
    • A study demonstrated that the compound binds to various CDK enzymes with differing affinities, suggesting specificity that could be exploited for targeted cancer therapies.
    • Further research is ongoing to elucidate the binding affinities and specific interactions with different CDKs.
  • Pharmacological Applications :
    • The compound has been investigated for its potential as an intermediate in synthesizing other pharmacologically active agents targeting CDKs and related pathways involved in cancer treatment .

Comparative Analysis with Related Compounds

The biological activity of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid can be compared with other compounds exhibiting similar structural features:

Compound NameCAS NumberSimilarity Index
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate1187929-81-20.92
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate1359655-84-70.91
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate325775-44-80.88
tert-Butyl azetidine-1-carboxylate147621-21-40.83

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique potential of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid in therapeutic contexts .

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRAMVPOMDHTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2.CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
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tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
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tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
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tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

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